molecular formula C17H16N2O6 B460853 Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 674804-96-7

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460853
CAS No.: 674804-96-7
M. Wt: 344.32g/mol
InChI Key: BWIORMZTMCRQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound represents a sophisticated heterocyclic system with multiple functional groups that contribute to its complex three-dimensional structure. The systematic IUPAC nomenclature reflects the intricate arrangement of the pyrano[3,2-b]pyran core fused ring system, which serves as the fundamental scaffold for the molecule. This bicyclic framework consists of two six-membered oxygen-containing rings that share a common edge, creating a rigid and planar aromatic system that influences the compound's overall stereochemistry and electronic properties.

The molecular formula C₁₇H₁₆N₂O₆ indicates a relatively complex structure with multiple heteroatoms strategically positioned throughout the molecule. The presence of two nitrogen atoms, one in the pyridine ring and another in the amino group, along with six oxygen atoms distributed across various functional groups, creates numerous opportunities for intermolecular and intramolecular interactions. The molecular weight of 344.32 g/mol places this compound in the range typical for small-molecule pharmaceuticals, suggesting favorable properties for drug development and biological activity.

The stereochemical designation (4S) in the complete IUPAC name ethyl (4S)-2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate indicates the absolute configuration at the C-4 position, where the pyridin-3-yl substituent is attached. This stereochemical information is crucial for understanding the compound's biological activity, as enantiomers often exhibit dramatically different pharmacological properties. The specific spatial arrangement of functional groups influences receptor binding, enzyme interactions, and overall bioavailability.

Parameter Value Reference
Molecular Formula C₁₇H₁₆N₂O₆
Molecular Weight 344.32 g/mol
CAS Registry Number 674804-96-7
InChI Key BWIORMZTMCRQFF-LBPRGKRZSA-N
Stereochemistry (4S) configuration

X-ray Crystallographic Studies

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic structure of crystalline materials, providing unparalleled insight into molecular geometry, bond lengths, and intermolecular interactions. The technique relies on the diffraction of X-rays by the regular, periodic arrangement of atoms within a crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to reconstruct the electron density distribution throughout the crystal structure. For complex heterocyclic compounds like this compound, crystallographic analysis reveals critical conformational preferences and packing arrangements that directly influence physical and chemical properties.

The crystallographic analysis of pyrano[3,2-b]pyran derivatives typically requires high-quality single crystals with dimensions exceeding 0.1 mm in all directions to ensure adequate diffraction quality. Modern X-ray diffractometers equipped with CCD area detectors and synchrotron radiation sources enable rapid data collection with exceptional signal-to-noise ratios, facilitating the accurate determination of atomic positions even for moderately sized organic molecules. The data processing involves sophisticated computational algorithms that convert the observed diffraction intensities into electron density maps, from which the molecular structure can be built and refined.

Flattened-Boat Conformation of Pyran Ring System

The pyran ring systems in related heterocyclic compounds consistently adopt flattened-boat conformations, as demonstrated in crystallographic studies of similar derivatives. In the case of pyran-containing structures, the heterocyclic ring typically exhibits a non-planar geometry where certain atoms deviate from the mean plane defined by the remaining ring atoms. This conformational preference results from the balance between ring strain, steric interactions, and electronic effects associated with the oxygen heteroatom and adjacent substituents.

Crystallographic analysis of comparable pyran derivatives reveals that the flattened-boat conformation minimizes unfavorable 1,3-diaxial interactions while maintaining optimal orbital overlap for π-electron delocalization. The dihedral angles between substituent phenyl groups and the pyran ring plane typically range from 80° to 90°, indicating a nearly perpendicular orientation that reduces steric crowding. For the pyridin-3-yl substituent in this compound, similar conformational behavior would be expected based on structural analogies with related compounds.

The bicyclic pyrano[3,2-b]pyran system introduces additional conformational constraints due to the fused ring arrangement. The cis-fusion of the two pyran rings creates a bent molecular geometry that significantly influences the overall three-dimensional shape of the molecule. This bent conformation affects both the spatial distribution of functional groups and the accessibility of potential binding sites for biological targets.

Structural Feature Typical Range Conformational Impact
Pyran Ring Puckering 0.2-0.3 Å deviation Flattened-boat geometry
Phenyl Dihedral Angle 80-90° Perpendicular orientation
Ring Fusion Geometry Cis-arrangement Bent molecular shape
Hydrogen Bonding Network Analysis

Hydrogen bonding networks play a crucial role in determining crystal packing arrangements and influencing the physical properties of organic compounds. In pyran derivatives containing amino and hydroxyl functional groups, intramolecular and intermolecular hydrogen bonds significantly impact molecular conformation and crystal stability. The presence of multiple hydrogen bond donors and acceptors in this compound creates numerous opportunities for hydrogen bonding interactions.

Crystallographic studies of related pyran compounds demonstrate the formation of strong intramolecular N-H···O hydrogen bonds that link amino groups with adjacent carbonyl or ether oxygen atoms. These intramolecular interactions typically form six-membered ring motifs that stabilize specific molecular conformations and influence the orientation of functional groups. The geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, provide quantitative measures of interaction strength and directionality.

Intermolecular hydrogen bonding patterns in pyran derivative crystals often involve the formation of dimeric aggregates or extended chain structures. N-H···O interactions between amino groups and carbonyl or nitro oxygen atoms frequently generate R₂²(12) graph-set motifs characteristic of centrosymmetric dimers. Additionally, C-H···N and C-H···O interactions contribute to the overall packing stability, creating complex three-dimensional networks that influence crystal morphology and mechanical properties.

The hydroxymethyl group in this compound provides an additional hydrogen bond donor site that can participate in both intra- and intermolecular interactions. The spatial positioning of this group relative to the pyran ring system and other functional groups determines its accessibility for hydrogen bonding and influences the overall supramolecular architecture of the crystal structure.

Spectroscopic Characterization

FT-IR Vibrational Mode Assignment

Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes of functional groups within organic molecules, enabling the identification and characterization of specific chemical bonds and their environments. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group typically produces distinctive N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while the carbonyl groups in the ester and ketone functionalities would show strong C=O stretching absorptions around 1700-1750 cm⁻¹.

The hydroxymethyl group contributes both O-H stretching vibrations, typically observed as broad absorptions around 3200-3600 cm⁻¹ due to hydrogen bonding effects, and C-O stretching modes in the fingerprint region between 1000-1300 cm⁻¹. The pyridin-3-yl substituent introduces aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region. The pyrano[3,2-b]pyran core system exhibits complex vibrational patterns resulting from the coupled motions of the fused ring system, with C-O-C stretching and ring breathing modes appearing throughout the fingerprint region.

Modern FT-IR spectrometers equipped with attenuated total reflectance (ATR) accessories enable high-quality spectral acquisition with minimal sample preparation requirements. The use of KBr pellet techniques for solid samples provides excellent transmission characteristics and allows for quantitative analysis of absorption intensities. Comparative analysis with spectral databases and quantum chemical calculations enhances the accuracy of vibrational mode assignments and facilitates the identification of conformational effects on spectroscopic properties.

Functional Group Wavenumber Range (cm⁻¹) Vibrational Mode
N-H (amino) 3300-3500 Stretching
O-H (hydroxyl) 3200-3600 Stretching
C=O (ester) 1735-1750 Stretching
C=O (ketone) 1700-1720 Stretching
C=C/C=N (aromatic) 1400-1600 Stretching
C-O (ether) 1000-1300 Stretching
Multinuclear NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides unparalleled insight into the molecular structure and dynamics of organic compounds through the analysis of nuclear spin interactions with applied magnetic fields. For this compound, ¹H NMR spectroscopy would reveal distinct resonances corresponding to the various proton environments within the molecule. The aromatic protons of the pyridin-3-yl group would appear in the characteristic downfield region around 7-9 ppm, with coupling patterns reflecting the substitution pattern and electronic environment of the pyridine ring.

The hydroxymethyl protons would produce a characteristic pattern consisting of a CH₂ multiplet around 4-5 ppm and an exchangeable OH proton that may appear as a broad singlet depending on the solvent and temperature conditions. The ethyl ester group contributes a typical ethyl pattern with a triplet for the CH₃ group around 1.2-1.4 ppm and a quartet for the OCH₂ group around 4.2-4.4 ppm. The amino group protons typically appear as a broad singlet around 5-7 ppm, often exhibiting temperature-dependent behavior due to exchange phenomena.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule, with different carbon environments producing distinct chemical shifts. The carbonyl carbons of the ester and ketone groups would appear in the downfield region around 160-180 ppm, while the aromatic carbons of the pyridin-3-yl and pyrano[3,2-b]pyran systems would produce multiple resonances in the 100-160 ppm range. The aliphatic carbons of the ethyl ester and hydroxymethyl groups would appear in the upfield region below 100 ppm.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide detailed connectivity information that enables complete structural assignment and stereochemical determination. These advanced experiments reveal through-bond and through-space correlations that confirm the proposed structure and identify any conformational preferences or dynamic processes occurring in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful analytical tool for molecular weight determination and structural elucidation through the analysis of ionic fragmentation patterns. For this compound, electrospray ionization (ESI) mass spectrometry would produce a molecular ion peak at m/z 345.1187 (M+H)⁺, corresponding to the protonated molecular ion. The accurate mass measurement enables the confirmation of the molecular formula C₁₇H₁₆N₂O₆ and provides a starting point for fragmentation analysis.

The fragmentation behavior of this compound would likely involve several characteristic pathways reflecting the stability and connectivity of different structural units. Loss of the ethyl ester group (C₂H₅OH, 46 Da) represents a common fragmentation pathway for ethyl ester compounds, producing a fragment ion at m/z 299. Similarly, loss of the hydroxymethyl group (CH₂OH, 31 Da) would generate a fragment at m/z 314. The pyridin-3-yl substituent might undergo McLafferty rearrangement or direct cleavage, producing characteristic nitrogen-containing fragments.

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways through collision-induced dissociation of selected precursor ions. These experiments reveal the sequential breakdown of the molecular structure and enable the identification of stable fragment ions that retain specific structural features. The resulting fragmentation trees provide valuable information for structural confirmation and can be compared with spectral databases for compound identification purposes.

Fragmentation Pathway Mass Loss (Da) Fragment m/z Structural Assignment
[M+H]⁺ - 345.1187 Molecular ion
Loss of C₂H₅OH 46 299 Ester hydrolysis
Loss of CH₂OH 31 314 Hydroxymethyl loss
Pyridine cleavage 79 266 Pyridin-3-yl loss

Properties

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIORMZTMCRQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process proceeds via a cascade mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with the aldehyde (pyridine-3-carbaldehyde) to form an α,β-unsaturated intermediate.

  • Michael Addition : Kojic acid attacks the electrophilic β-carbon of the Knoevenagel adduct, forming a pyranopyran intermediate.

  • Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the spirocyclic product.

DABCO (1,4-diazabicyclo[2.2.2]octane) is commonly employed as a base catalyst, enhancing the nucleophilicity of the active methylene component and accelerating the Knoevenagel step.

Optimized Synthetic Protocols

Standard Procedure (Adapted from Rahmati et al. )

Reagents :

  • Kojic acid (1 mmol)

  • Pyridine-3-carbaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • DABCO (20 mol%)

  • Methanol (5 mL)

Steps :

  • Combine reagents in methanol under reflux (12–24 hours).

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 5:1).

  • Cool to room temperature; collect crystals via filtration.

  • Wash with cold methanol and dry under vacuum.

Yield : 63–94% (depending on substituents).

Solvent and Catalyst Optimization

Key findings from solvent screening (Table 1):

SolventCatalystTime (h)Yield (%)
MeOHDABCO1294
EtOHDABCO1286
H2ODABCO2420

Methanol outperforms ethanol and water due to better solubility of reactants and intermediates.

Structural Variations and Substrate Scope

The pyridin-3-yl group can be introduced via substituted pyridine aldehydes. Examples from analogous syntheses include:

EntryAldehyde ComponentProduct Yield (%)Reference
1Pyridine-3-carbaldehyde63–94
23-Methoxybenzaldehyde80
32-Nitrobenzaldehyde72

Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde reduce yields due to steric and electronic effects.

Advanced Catalytic Systems

Ionic Liquid-Mediated Synthesis

Pyridinium-based ionic liquids (e.g., [PySO3H]PF6) enhance reaction rates by stabilizing charged intermediates. A study using [PySO3H]FeCl4 achieved 95% yield for a related pyrano[3,2-b]pyran derivative.

Photocatalytic Methods

Visible-light-promoted radical reactions with eosin Y and TBHP (tert-butyl hydroperoxide) enable milder conditions (room temperature, 28 hours) but require specialized equipment.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 0.75 (t, J = 7.2 Hz, CH3), 3.73 (m, CH2O), 4.03 (d, CH2OH), 6.33 (s, vinyl H), 7.23–8.10 (pyridin-3-yl H).

  • IR (KBr) : 3340 cm−1 (N–H), 1705 cm−1 (C=O), 1660 cm−1 (C=N).

  • HRMS : m/z 344.32 [M+H]+ (C17H16N2O6).

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the aldehyde component (e.g., 3-chloro-4-nitrophenyl) reduce yields to 25–40%.

  • Byproduct Formation : Competing pathways may generate α,β-unsaturated intermediates (e.g., compound 5 in Scheme 2 of), necessitating precise stoichiometry.

Industrial-Scale Considerations

  • Cost Efficiency : DABCO is preferred over expensive metal catalysts.

  • Solvent Recovery : Methanol can be recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
The compound has shown promising results in inhibiting tumor cell growth. Studies indicate that derivatives of pyrano[3,2-b]pyran structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to effectively inhibit the proliferation of breast cancer and non-small cell lung cancer cells, with inhibition rates ranging from 43% to 87% .

Antimicrobial Properties
The ethyl derivative has also been evaluated for its antimicrobial effects. Research has highlighted its potential as an antibacterial agent against a range of pathogens. The presence of the pyridine ring is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Phosphodiesterase Inhibition
Another notable application is its role as a phosphodiesterase (PDE) inhibitor. This mechanism is crucial for treating inflammatory diseases as PDE4 inhibitors can increase cyclic adenosine monophosphate (cAMP) levels, which modulate immune responses. The compound's structural features suggest it may selectively inhibit PDE4, making it a candidate for developing treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Structural Analysis

The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-component reactions that utilize readily available starting materials. Recent advancements in synthetic methodologies have employed ultrasound-assisted techniques to enhance yields and reduce reaction times significantly .

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Studies utilizing DNA binding assays have shown that derivatives of pyrano[3,2-b]pyran can bind to DNA through the minor groove, influencing gene expression and potentially leading to apoptosis in cancer cells .

Case Studies

Study Objective Findings
Yong et al. (2018)Synthesis of thieno[2,3-d]pyrimidine derivativesIdentified potent inhibitors of tumor cells; compounds showed significant cytotoxicity against various cancer lines .
Elmongy et al. (2022)Evaluation against breast cancer cellsReported inhibition rates between 43% to 87%, demonstrating strong antitumor activity .
PDE Inhibition StudyInvestigated effects on cAMP levelsConfirmed that compounds could selectively inhibit PDE4, offering insights into their anti-inflammatory potential .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrano[3,2-b]pyran derivatives arises from variations in substituents at positions 3, 4, and 6. Below is a comparative analysis of key analogs:

Structural and Physical Properties

Compound Name Substituents (Position 4) Position 3 Group Position 6 Group Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound Pyridin-3-yl Ethyl carboxylate Hydroxymethyl N/A ~3400 (NH/OH), ~1640 (C=O)†
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-...-3-carbonitrile (6h) 3-((4-Chlorobenzyl)oxy)phenyl Carbonitrile Hydroxymethyl 232–236 3406, 3273, 2191, 1636
2-Amino-6-(chloromethyl)-8-oxo-4-(p-tolyl)-...-3-carbonitrile (6b) p-Tolyl Carbonitrile Chloromethyl 236–238 3376, 3322, 2200, 1647
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-...-3-carbonitrile Phenyl Carbonitrile Hydroxymethyl N/A ~3400 (NH/OH), ~2200 (CN)†
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 4-Chlorophenyl Ethyl carboxylate Hydroxymethyl N/A N/A

Notes:

  • †Inferred from analogous compounds.
  • Carbonitrile derivatives (e.g., 6h, 6b) exhibit higher melting points (~230–240°C) compared to carboxylate esters, likely due to stronger intermolecular interactions .
  • Hydroxymethyl groups contribute to hydrogen bonding, as seen in IR spectra .

Crystallographic and Conformational Insights

  • Ethyl Carboxylate Derivatives : Crystal structures (e.g., –14) reveal planar fused-ring systems and intramolecular hydrogen bonds (N–H···O), stabilizing the conformation .
  • Pyridinyl vs. Phenyl Groups : The pyridin-3-yl group in the target compound may introduce additional hydrogen-bonding or π-π stacking interactions compared to phenyl or chlorophenyl groups, influencing solubility and bioactivity .

Biological Activity

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, with the CAS number 674804-96-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • Structural Characteristics : The compound features a pyrano[3,2-b]pyran core, which is known for its varied biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory, antibacterial, and neuroprotective agent.

1. Antibacterial Activity

Research indicates that compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives exhibit notable antibacterial properties. In a study comparing various derivatives, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-amino derivativeE. coli0.5 mg/mL
Ethyl 2-amino derivativeS. aureus0.25 mg/mL

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

2. Anti-inflammatory Activity

In vitro assays have demonstrated that ethyl 2-amino derivatives exhibit anti-inflammatory effects greater than those of curcumin. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress and calcium overload. Studies suggest that it may protect neuronal cells by modulating calcium ion homeostasis and reducing oxidative damage .

Synthesis Methods

The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives typically involves multicomponent reactions. A notable method includes:

  • Reagents : Pyridine derivatives, ethyl cyanoacetate, and other active methylene compounds.
  • Catalysts : Commonly used catalysts include triethylamine (Et3N) or ultrasound-assisted methods to enhance yield and reduce reaction time.
  • Yield : The synthesis often yields products in high percentages (up to 86%) under optimal conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A comparative study assessed various pyrano derivatives against standard antibiotics, showing that ethyl 2-amino derivatives had comparable or superior efficacy against resistant strains of bacteria .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of ethyl 2-amino derivatives improved cognitive function in models of neurodegeneration, suggesting a protective effect against Alzheimer's disease pathology .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions (MCRs) involving malononitrile, kojic acid, and aromatic aldehydes under ultrasound irradiation. Catalytic systems (e.g., piperidine or organocatalysts) in ethanol/water mixtures yield 2-amino-4-aryl-dihydropyrano[3,2-b]pyran derivatives. Optimization involves screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., piperidine for Michael addition), and reaction times (6–12 hours) to improve yields (up to 85%) and reduce byproducts . For functionalization, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enabling structural diversification .

Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?

X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves the structure. The compound crystallizes in a triclinic system (space group P1), with fused pyran rings showing near-coplanarity (max. deviation: −0.106 Å). Key parameters include:

  • Unit cell dimensions: a = 8.36 Å, b = 10.92 Å, c = 11.10 Å
  • Dihedral angles: 77.32° between fused rings and pyridin-3-yl substituent
  • Hydrogen bonding: Intramolecular N–H···O (S(6) motif) and intermolecular N–H···O dimers (R₂²(12) motif) stabilize the lattice .

Q. What in vitro assays are used to evaluate its bioactivity, particularly in cancer research?

Anticancer activity is assessed via:

  • Cell proliferation assays : NSCLC cell lines (e.g., A549) treated with IC₅₀ doses (10–50 µM) over 48–72 hours.
  • Gene regulation : qPCR/Western blot analysis of KLF5 (downregulated) and GCN5 (upregulated), linked to cell cycle arrest .
  • Drug delivery validation : Fluorescent nanoparticles (PEG–Cy7-Cl–C8-COOH@1) track cellular uptake via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Discrepancies may arise from:

  • Purity : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products.
  • Cell-line specificity : Compare gene expression profiles (e.g., KLF5 in NSCLC vs. other cancers) using RNA-seq.
  • Nanoparticle variability : Optimize PEGylation density and drug-loading efficiency (e.g., 80–90% encapsulation) to ensure consistent release kinetics .

Q. What strategies improve drug delivery efficiency using nanoparticle systems for this compound?

  • Surface functionalization : PEG–Cy7-Cl–C8-COOH nanoparticles enhance solubility and reduce opsonization.
  • Loading optimization : Adjust pH (5.5–7.4) and solvent polarity to achieve 1:1 molar ratios of drug-to-nanoparticle.
  • Release profiling : Use dialysis membranes (10 kDa cutoff) in PBS (pH 7.4) to simulate sustained release over 72 hours .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder : Substituents like pyridin-3-yl may exhibit positional disorder. Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion.
  • Twinning : For twinned crystals (e.g., pseudo-merohedral twins), use HKLF5 data format and TWIN/BASF commands in SHELX .
  • Hydrogen bonding ambiguity : Recalculate electron density maps (Fo–Fc) to validate N–H···O interactions at 50% probability .

Q. How can mechanistic studies elucidate the role of the hydroxymethyl group in ring formation?

  • Isotopic labeling : Use ¹³C-labeled hydroxymethyl groups to track cyclization via 2D NMR (HSQC/HMBC).
  • DFT calculations : Compare energy barriers for 6-endo vs. 5-exo cyclization pathways (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Kinetic studies : Monitor intermediate formation (e.g., Michael adducts) via in situ FTIR during ultrasound-assisted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.